Ethyl 3-bromo-4-chlorobenzoate
Overview
Description
Ethyl 3-bromo-4-chlorobenzoate is a chemical compound with the molecular formula C9H8BrClO2 . It has a molecular weight of 263.52 . It is typically stored at room temperature .
Synthesis Analysis
The synthesis of Ethyl 3-bromo-4-chlorobenzoate involves the reaction of 4-bromo-3-chlorobenzoic acid with concentrated sulfuric acid in ethanol . The reaction mixture is heated under reflux conditions, then cooled and diluted with water. The resulting mixture is extracted with ethyl acetate, washed with water, aqueous sodium bicarbonate solution, and brine. The organic layer is then dried over sodium sulfate, and the solvent is evaporated to yield Ethyl 3-bromo-4-chlorobenzoate .Molecular Structure Analysis
The InChI code for Ethyl 3-bromo-4-chlorobenzoate is1S/C9H8BrClO2/c1-2-13-9(12)6-3-4-7(10)8(11)5-6/h3-5H,2H2,1H3
. This code represents the unique structure of the molecule. Physical And Chemical Properties Analysis
Ethyl 3-bromo-4-chlorobenzoate is a powder that is stored at room temperature .Scientific Research Applications
Chemical Synthesis and Catalysis : Ethyl 3-bromo-4-chlorobenzoate is utilized in chemical reactions as a precursor or intermediate, contributing to the synthesis of complex molecules. For example, it is involved in reactions with diethyl malonate and methyl cyanoacetate, leading to the formation of compounds with potential applications in medicinal chemistry and materials science (Kato, Kimura, & Tanji, 1978). Furthermore, its role in the synthesis of 2-ethyl-7-chloro-4-methylthieno[4,3,2-e,f][3]benzazepine, an angiotensin II antagonist, demonstrates its utility in creating biologically active compounds (Pridgen, Huang, Mills, Shilcrat, & Tickner, 1998).
Environmental Biotechnology : The compound is also of interest in environmental science, particularly in the study of microbial degradation of halogenated organic compounds. Alcaligenes denitrificans NTB-1, for instance, utilizes derivatives similar to ethyl 3-bromo-4-chlorobenzoate, such as chloro- and bromobenzoates, demonstrating the potential for bioremediation applications (van den Tweel, Kok, & de Bont, 1987).
Organic Synthesis Innovations : Innovations in organic synthesis also benefit from ethyl 3-bromo-4-chlorobenzoate, as seen in the development of new synthetic routes. For instance, it is a crucial intermediate in the synthesis of ethyl 3-bromo-1-(3-chloro-2-pyridinyl)-4,5-dihydro-1H-pyrazole-5-carboxylate, an important precursor in the production of new insecticides (Zhi-li, 2007). This underscores the compound's role in the synthesis of agriculturally relevant chemicals.
Catalytic Performance Enhancement : Ethyl 3-bromo-4-chlorobenzoate derivatives have been explored in catalysis to enhance the performance of metal-organic frameworks (MOFs). Substituents such as ethyl, bromo, chloro, and fluoro groups on the porphyrin unit of Zr-MOFs have shown to significantly influence catalytic activity and selectivity, offering a pathway to fine-tune catalytic systems for various chemical transformations (Huang et al., 2017).
Safety and Hazards
Ethyl 3-bromo-4-chlorobenzoate is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Mechanism of Action
Mode of Action
It is known that bromo and chloro substituents on the benzene ring can significantly influence the compound’s reactivity . These electron-withdrawing groups can enhance the electrophilicity of the carbonyl carbon in the ester group, making it more susceptible to nucleophilic attack .
Biochemical Pathways
Compounds with similar structures have been known to participate in various reactions such as reduction and substitution reactions .
Result of Action
The presence of bromo and chloro substituents on the benzene ring can potentially influence the compound’s reactivity and its interactions with biological targets .
Action Environment
Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of Ethyl 3-bromo-4-chlorobenzoate . For instance, the compound is typically stored at room temperature, suggesting that it is stable under normal environmental conditions .
properties
IUPAC Name |
ethyl 3-bromo-4-chlorobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO2/c1-2-13-9(12)6-3-4-8(11)7(10)5-6/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSEVRYZEZZJQSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90503732 | |
Record name | Ethyl 3-bromo-4-chlorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90503732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-bromo-4-chlorobenzoate | |
CAS RN |
76008-75-8 | |
Record name | Ethyl 3-bromo-4-chlorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90503732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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